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Compound of Interest

Compound Name: 2-Chloro-6-methoxypyridine

Cat. No.: B123196 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and

professionals in drug development.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2-Chloro-6-methoxypyridine is summarized in the

tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

7.50 t H-4

6.89 d H-3

6.65 d H-5

3.93 s -OCH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

163.8 C-6

151.1 C-2

140.2 C-4

118.1 C-3

110.5 C-5

53.6 -OCH₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

3070 C-H stretch (aromatic)

2955 C-H stretch (methyl)

1585 C=N stretch (ring)

1560 C=C stretch (ring)

1465 C-H bend (methyl)

1280 C-O-C stretch (asymmetric)

1150 C-H in-plane bend

1030 C-O-C stretch (symmetric)

840 C-H out-of-plane bend

780 C-Cl stretch

Technique: FTIR (thin film)

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

143 75.90 [M]⁺ (³⁵Cl isotope)

145 25.20 [M]⁺ (³⁷Cl isotope)

142 99.99 [M-H]⁺

113 55.20 [M-CH₂O]⁺

78 46.00 [C₄H₂NCl]⁺

Technique: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of 2-Chloro-6-methoxypyridine by analyzing

the magnetic properties of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of 2-Chloro-6-methoxypyridine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically several hundred to thousands).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃

solvent peak at 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the

corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 2-Chloro-6-methoxypyridine by

measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small drop of liquid 2-Chloro-6-methoxypyridine directly onto the center of the

ATR crystal.

Acquire the IR spectrum.

Data Acquisition and Processing:

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify the characteristic absorption bands and assign them to the corresponding

functional groups and vibrational modes in the molecule.

Cleaning:
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Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the

sample.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-6-
methoxypyridine.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron

Ionization (EI) source.

Procedure:

Sample Preparation:

Prepare a dilute solution of 2-Chloro-6-methoxypyridine (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

The sample is vaporized in the heated injection port and carried by an inert gas (e.g.,

helium) through a capillary column.

The column is heated using a temperature program to separate the components of the

sample based on their boiling points and interactions with the column's stationary phase.

MS Analysis:

As 2-Chloro-6-methoxypyridine elutes from the GC column, it enters the ion source of

the mass spectrometer.

In the EI source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing them to ionize and fragment.

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated and separated by the mass analyzer based on their mass-to-charge ratio
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(m/z).

A detector records the abundance of each ion.

Data Analysis:

The mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible

for chlorine-containing fragments.

Analyze the fragmentation pattern to gain structural information about the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-6-methoxypyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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